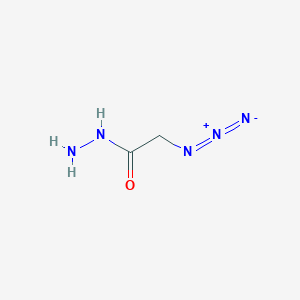

2-Azidoacetohydrazide

Beschreibung

2-Azidoacetohydrazide (C₂H₅N₅O) is a hydrazide derivative characterized by an azide (-N₃) group at the β-position of the acetohydrazide backbone. This compound is synthesized via the reaction of 2-azidoacetic acid with hydrazine derivatives, as demonstrated in palladium-catalyzed coupling reactions. Notably, the β-azide configuration prevents cyclization under conditions where homologues like 3-azidopropanoic acid form cyclic products, underscoring its unique reactivity .

Eigenschaften

IUPAC Name |

2-azidoacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O/c3-6-2(8)1-5-7-4/h1,3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKIANNOFDKHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Azidoacetohydrazide can be synthesized through a multi-step process starting from chloroacetyl chloride. The synthesis involves the following steps:

Chloroacylation of Hydrazide: Chloroacetyl chloride reacts with hydrazide to form chloroacetyl hydrazide.

Industrial Production Methods: While specific industrial production methods for 2-Azidoacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Azidoacetohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger-Bertozzi ligation, where it reacts with phosphines to form iminophosphoranes.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, chloroacetyl chloride, and hydrazide.

Reduction: Triphenylphosphine, lithium aluminum hydride.

Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

Substitution: Iminophosphoranes.

Reduction: Amines.

Cycloaddition: Triazoles.

Wissenschaftliche Forschungsanwendungen

2-Azidoacetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of bioactive molecules and drug candidates due to its ability to form triazoles through click chemistry.

Materials Science: It is employed in the modification of polymers and surfaces to introduce functional groups for further chemical modifications.

Chemical Biology: It is used as a bioorthogonal reagent for labeling and tracking biomolecules in living systems.

Wirkmechanismus

The mechanism of action of 2-Azidoacetohydrazide involves its reactivity with various chemical groups:

Azido Group: The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings.

Hydrazide Moiety: The hydrazide group can form hydrogen bonds and participate in condensation reactions, making it useful for linking molecules together.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Azidoacetohydrazide and analogous compounds:

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-Azidoacetohydrazide?

- Methodological Answer :

- Temperature Control : Reactions involving hydrazide derivatives often require precise temperature regulation (e.g., 0–5°C for azide group stability) to prevent side reactions like decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to enhance solubility and reaction homogeneity .

- pH Adjustment : Maintaining a mildly acidic to neutral pH (6–7) prevents unwanted hydrolysis of reactive intermediates .

- Purification : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, followed by recrystallization or column chromatography for purity ≥95% .

Q. How can researchers confirm the structural identity of 2-Azidoacetohydrazide post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify proton environments and carbon frameworks, with azide protons typically resonating at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for 2-Azidoacetohydrazide) and fragmentation patterns .

- Infrared Spectroscopy (IR) : A sharp peak at ~2100 cm confirms the azide (-N) group .

Q. What stability challenges arise during storage of 2-Azidoacetohydrazide, and how can they be mitigated?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the azide moiety .

- Moisture Control : Use desiccants in sealed containers to avoid hydrolysis, which can form hydrazoic acid (HN) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing 2-Azidoacetohydrazide derivatives for targeted bioactivity?

- Methodological Answer :

- Substitution Reactions : The azide group can undergo Staudinger reactions with phosphines to form iminophosphoranes, enabling conjugation with biomolecules .

- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) creates triazole-linked derivatives, useful in drug discovery .

- Optimization : Kinetic studies (e.g., varying catalysts like Cu(I) or Ru(II)) are essential to control regioselectivity and yield .

Q. What strategies resolve contradictions in reported synthetic yields of 2-Azidoacetohydrazide across studies?

- Methodological Answer :

- Condition Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry) and identify optimal parameters .

- Reproducibility Checks : Cross-validate findings using PubChem data (e.g., DTXSID80307165 for analogous hydrazides) to isolate protocol-specific variables .

Q. How can computational modeling predict the reactivity and stability of 2-Azidoacetohydrazide in complex systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the azide group to assess thermal stability .

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to predict pharmacokinetic behavior .

- PubChem Integration : Leverage computed properties (e.g., InChI keys, SMILES) for cheminformatics-based derivative design .

Q. What analytical approaches validate the structure-activity relationship (SAR) of 2-Azidoacetohydrazide in antimicrobial studies?

- Methodological Answer :

- Bioassay-Guided Fractionation : Pair MIC (Minimum Inhibitory Concentration) assays with HPLC to isolate active derivatives .

- X-ray Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding motifs .

Notes

- References to PubChem and EPA DSSTox ensure authoritative data sourcing .

- Advanced questions emphasize mechanistic and computational rigor, aligning with drug discovery and materials science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.